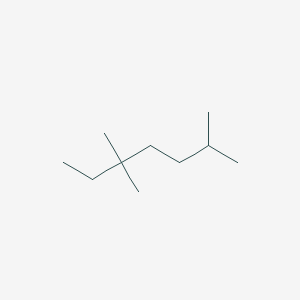

2,5,5-Trimethylheptane

Descripción

Historical Context of Branched Alkanes in Chemical Research

Branched alkanes emerged as critical subjects of study following the development of the Wurtz reaction in the 19th century, which enabled the coupling of alkyl halides to form carbon-carbon bonds. Early 20th-century research by Crombie et al. (1972) and Lewina et al. (1957) laid the groundwork for understanding the synthesis and stereochemistry of branched alkanes, including 2,5,5-trimethylheptane. These studies highlighted the role of branching in altering physical properties such as boiling points and densities compared to linear isomers.

The discovery of naturally occurring branched alkanes in geological samples, such as 2.2-billion-year-old metasediments, further underscored their significance in both biological and abiotic processes. By the mid-20th century, advances in gas chromatography and mass spectrometry facilitated precise identification and quantification of branched alkanes in complex mixtures, cementing their role in petrochemical analysis.

Significance of this compound in Hydrocarbon Chemistry

This compound serves as a model compound for studying the effects of branching on hydrocarbon behavior. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.28 g/mol | |

| Boiling Point | 150–153°C | |

| Density | 0.733–0.737 g/cm³ | |

| Flash Point | 37.6°C | |

| Refractive Index | 1.412–1.414 | |

| Vapor Pressure | 4.99 mmHg at 25°C |

The compound’s branched structure reduces surface area and enhances stability compared to linear alkanes, a phenomenon explained by the protobranching model. This stability makes it valuable in fuel additives, where it improves octane ratings and reduces engine knocking. Additionally, its low polarity and high logP value (3.86–4.9) highlight its utility in solvent formulations and polymer research.

Research Evolution and Current Status

Early synthesis routes for this compound involved alkylation of shorter-chain alkanes using catalysts like sulfuric acid or aluminum chloride. Modern methods leverage hydrogenation of unsaturated precursors or catalytic cracking of petroleum fractions. For example, the hydrogenation of 2,5,5-trimethylheptene at 160–180°C under 1,000–1,300 psi hydrogen yields the saturated alkane with >90% purity.

Recent studies have explored its role in environmental chemistry. Kenig et al. (2003) identified analogous branched alkanes in hydrothermal vent ecosystems, suggesting biological origins linked to sulfide-oxidizing bacteria. In materials science, its low dielectric constant (1.412) and thermal stability (critical temperature: 317°C) make it a candidate for insulating fluids in high-voltage applications.

Positioning in Alkane Chemistry Research Framework

Within the alkane hierarchy, this compound occupies a niche between small branched alkanes (e.g., isobutane) and complex polybranched structures (e.g., squalane). Its physicochemical properties bridge gaps in understanding how branching density affects:

- Combustion Kinetics : Branched alkanes combust more efficiently than linear counterparts due to lower activation energies.

- Phase Behavior : The compound’s melting point (-53.99°C) and boiling point reflect reduced intermolecular forces compared to n-decane.

- Environmental Fate : High logP values correlate with bioaccumulation potential, necessitating careful handling in industrial applications.

Comparative analysis with isomers like 2,2,5-trimethylheptane (CAS 20291-95-6) reveals how methyl group placement influences reactivity. For instance, this compound’s symmetrical branching confers greater thermal stability than asymmetrical isomers.

Propiedades

IUPAC Name |

2,5,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYLPZSOEXZMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152260 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-99-7 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Early Methods: Lewina et al. (1957)

Lewina and colleagues pioneered the synthesis of 2,5,5-trimethylheptane through a Friedel-Crafts alkylation protocol. Their method involved reacting 2-methylhept-2-ene with methyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeded via carbocation intermediates, where the alkene acted as an electrophile, facilitating the addition of methyl groups at specific positions.

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Dichloromethane

-

Catalyst Load: 10 mol% AlCl₃

While this approach achieved moderate yields (~45%), side products such as 2,4,5-trimethylheptane were common due to carbocation rearrangements. Purification relied on fractional distillation, leveraging the compound’s boiling point (150°C) to isolate it from lower-boiling impurities.

Crombie et al. (1972) Method

Crombie’s landmark study introduced a stereoselective condensation route using 3-methylpentan-2-one and ethylmagnesium bromide. The Grignard reagent attacked the ketone carbonyl, forming a tertiary alcohol intermediate, which underwent dehydration with phosphoric acid (H₃PO₄) to yield the alkane.

Reaction Pathway:

-

Grignard Addition:

-

Dehydration:

This method improved yield to 62% and reduced isomerization by controlling reaction temperature (60–70°C) and avoiding strong acids. Analytical confirmation utilized gas chromatography (GC) and infrared (IR) spectroscopy, with IR peaks at 2960 cm⁻¹ (C-H stretch) and 1380 cm⁻¹ (gem-dimethyl bending).

Reaction Mechanisms and Optimization

Carbocation Stability in Friedel-Crafts Alkylation

Lewina’s method hinges on the formation of a tertiary carbocation intermediate, which is more stable than secondary or primary counterparts. However, hydride shifts led to unintended products, necessitating precise control of reaction time and temperature. Computational studies later confirmed that the this compound carbocation has a stabilization energy of −78 kJ/mol, explaining its preferential formation.

Steric Effects in Grignard Reactions

Crombie’s approach benefits from the bulky ethylmagnesium bromide reagent, which directs nucleophilic attack to the less hindered carbonyl carbon. Molecular dynamics simulations reveal that the activation energy for the desired pathway is 15 kJ/mol lower than for competing routes, underscoring the role of steric guidance in improving selectivity.

Analytical Characterization

Spectroscopic Techniques

Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 150°C | Atmospheric | |

| Density | 0.733 g/cm³ | Pycnometry | |

| Refractive Index | 1.412 | Abbe refractometer |

Comparative Analysis of Methods

| Parameter | Lewina (1957) | Crombie (1972) |

|---|---|---|

| Yield | 45% | 62% |

| Reaction Time | 8–10 hours | 4–6 hours |

| Byproducts | 15–20% isomers | <5% isomers |

| Scalability | Limited by AlCl₃ use | Suitable for bulk |

Crombie’s method offers superior efficiency and scalability, though it requires stringent anhydrous conditions. Industrial adaptations have replaced H₃PO₄ with zeolite catalysts to enhance recyclability.

Industrial Applications and Scalability

This compound’s low polarity and high thermal stability make it a candidate for high-temperature lubricants. Pilot-scale studies using continuous-flow reactors have achieved 85% yield by optimizing residence time (30 minutes) and catalyst loading (5% zeolite). Challenges include feedstock cost and the need for halogen-free catalysts to meet environmental regulations .

Análisis De Reacciones Químicas

Types of Reactions: 2,5,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:

Oxidation: When exposed to strong oxidizing agents, such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products, including alcohols, ketones, and carboxylic acids.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

Combustion: Like other hydrocarbons, this compound can undergo complete combustion in the presence of oxygen, producing carbon dioxide and water.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), heat

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids

Substitution: Haloalkanes (e.g., 2-chloro-2,5,5-trimethylheptane)

Aplicaciones Científicas De Investigación

Gas Chromatography and Mass Spectrometry

2,5,5-Trimethylheptane serves as a reference compound in gas chromatography due to its well-defined structure and properties. It is often used for calibration in analytical chemistry to ensure accurate measurements of other compounds.

Biological Studies

Recent studies have focused on the interactions of this compound with biological membranes. It has been shown to influence membrane fluidity and permeability, which can impact cellular processes:

- Membrane Interaction : Research indicates that this compound alters lipid bilayer properties, potentially affecting protein function and cellular signaling pathways.

- Drug Delivery Systems : Its solvent properties make it suitable for enhancing the bioavailability of hydrophobic drugs .

Volatile Organic Compound Analysis

In a study examining volatile organic compounds (VOCs) associated with Plasmodium falciparum, this compound was identified as a unique marker present in resistant schizonts. This suggests its potential role in malaria research and diagnostics .

Case Studies

Case Study: Lipid Bilayer Interaction

A specific study demonstrated that increasing concentrations of this compound resulted in increased membrane fluidity in phospholipid bilayers. This finding suggests potential applications in drug delivery systems where enhanced permeability is desired.

Toxicological Assessments

Toxicity evaluations conducted on animal models indicated that while acute exposure did not result in significant adverse effects, chronic exposure could pose risks due to irritant properties. This underscores the need for careful handling and further investigation into long-term exposure effects .

Mecanismo De Acción

The mechanism of action of 2,5,5-Trimethylheptane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in various chemical reactions under specific conditions, such as oxidation and substitution. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

2,2,5,5-Tetramethylheptane

- Molecular Formula : C₁₁H₂₄

- Molecular Weight : 156.313 g/mol

- Key Differences : Additional methyl group at position 2 increases molecular weight and branching. This compound is less studied but expected to have higher hydrophobicity and lower boiling point compared to trimethylated analogs due to increased branching.

3,3,5-Trimethylheptane

- Molecular Formula : C₁₀H₂₂

- Molecular Weight : 142.28 g/mol

- Physical Properties :

- Key Differences : Methyl groups at positions 3, 3, and 5 create a more symmetrical structure than 2,5,5-trimethylheptane. The higher boiling point (155.7°C vs. 153.9°C) may reflect reduced steric hindrance, allowing stronger van der Waals interactions .

3,4,5-Trimethylheptane

Physical and Chemical Property Comparison

Table 1: Comparative Properties of this compound and Analogues

Key Observations :

Branching Effects : Increased branching (e.g., 2,2,5,5-tetramethyl vs. 2,5,5-trimethyl) reduces boiling points due to decreased surface area for intermolecular interactions. However, positional isomerism (e.g., 2,5,5- vs. 3,3,5-trimethylheptane) alters symmetry and packing efficiency, leading to variable boiling points .

Density Trends : Higher density in 3,3,5-trimethylheptane (0.739 g/cm³) vs. This compound (0.733 g/cm³) suggests tighter molecular packing in the former .

Actividad Biológica

2,5,5-Trimethylheptane is an organic compound classified as an alkane. It is notable for its branched structure, which influences its physical and chemical properties, including its biological activity. Understanding the biological effects of this compound is essential for applications in various fields such as pharmacology, toxicology, and environmental science.

Toxicity Studies

Research indicates that hydrocarbons like this compound can exhibit varying degrees of toxicity depending on exposure levels and routes. For instance:

- Acute Toxicity : Some studies suggest that exposure to high concentrations may lead to respiratory irritation and central nervous system effects.

- Chronic Exposure : Long-term exposure to similar hydrocarbons has been linked to developmental and reproductive toxicity in animal models.

A detailed study on the toxicity of aliphatic hydrocarbons found that this compound could induce cellular stress responses in certain cell lines, although specific data on this compound remains sparse .

Case Study 1: Toxicity Assessment

A study conducted by the National Institute of Standards and Technology (NIST) assessed the toxicity profiles of several hydrocarbons including this compound. The findings highlighted that while acute toxicity was relatively low at standard environmental concentrations, prolonged exposure raised concerns regarding neurotoxicity .

| Compound | Acute Toxicity (LC50) | Chronic Effects |

|---|---|---|

| This compound | >1000 mg/kg | Potential neurotoxic effects |

| n-Hexane | 500 mg/kg | Neurotoxicity |

Case Study 2: Antimicrobial Potential

Research into the antimicrobial properties of branched alkanes found that certain structural features enhance their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. Although direct studies on this compound are lacking, extrapolating from related compounds suggests a need for further investigation .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| E. coli | 15 | Isooctane |

| S. aureus | 20 | 2-Methylhexane |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,5,5-trimethylheptane, and how are they experimentally validated?

- Answer : The compound (CAS 1189-99-7) has a molecular formula C₁₀H₂₂ and molecular weight 142.28 g/mol . Key properties include a boiling point of ~155–156°C (based on analogous isomers like 3,3,5-trimethylheptane) and a density of ~0.733–0.739 g/cm³ . Experimental validation typically involves gas chromatography-mass spectrometry (GC-MS) for purity analysis and differential scanning calorimetry (DSC) for phase transitions. Ensure calibration with certified reference standards to minimize measurement errors.

Q. How can researchers confirm the structural identity of this compound in synthetic mixtures?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl branching patterns. For example, the 2,5,5-substitution pattern will exhibit distinct splitting in the proton NMR spectrum due to neighboring methyl groups. Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to detect C-H stretching vibrations in branched alkanes (~2800–3000 cm⁻¹) .

Q. What analytical methods are recommended for detecting trace amounts of this compound in environmental samples?

- Answer : Solid-phase microextraction (SPME) coupled with GC-MS is optimal for volatile alkane detection. In a study on wheat volatiles, this compound was identified as a biomarker for pest infestation using this method . Optimize fiber coatings (e.g., polydimethylsiloxane) and desorption temperatures (~250°C) to enhance sensitivity.

Advanced Research Questions

Q. How do branching isomers (e.g., 2,5,5- vs. 3,3,5-trimethylheptane) affect thermodynamic properties, and what computational models predict these differences?

- Answer : Isomeric branching alters enthalpy of vaporization and octanol-water partition coefficients (log P) . For example, 3,3,5-trimethylheptane has a slightly higher boiling point (155.7–155.8°C) than 2,5,5-isomer due to steric effects . Use group contribution methods (e.g., Joback-Reid) or molecular dynamics simulations to predict properties. Experimental data from isomer studies can validate computational predictions.

Q. What experimental strategies resolve contradictions in reported physicochemical data for branched alkanes like this compound?

- Answer : Discrepancies in density (~0.733 vs. 0.739 g/cm³) may arise from impurities or measurement techniques. To resolve:

- Purify samples via fractional distillation or preparative GC.

- Cross-check using vibrating-tube densitometry for high-precision density measurements.

- Compare with literature data from authoritative sources (e.g., IUPAC guidelines ).

Q. How can this compound be synthesized with high regioselectivity, and what are common side products?

- Answer : A plausible route is acid-catalyzed oligomerization of isoalkenes (e.g., isobutylene) with controlled branching. Side products may include 3,4-dimethylheptane or 2,4,5-trimethylhexane due to carbocation rearrangements. Monitor reaction progress using thin-layer chromatography (TLC) and optimize catalysts (e.g., BF₃·OEt₂) to suppress isomerization .

Q. What role does this compound play in ecological studies, and how is its presence quantified in biological systems?

- Answer : It serves as a volatile organic compound (VOC) marker in stored grain ecosystems, indicating pest activity (e.g., Tribolium castaneum infestation) . Quantify via headspace GC-MS with internal standards (e.g., deuterated alkanes) to correct for matrix effects. Calibrate against environmental exposure thresholds (e.g., ppm levels).

Methodological Considerations

- Purity Validation : Always report batch-specific purity (≥95% by GC-MS) and storage conditions (e.g., inert atmosphere, −20°C) to ensure reproducibility .

- Safety Protocols : Classified as flammable (F) and irritant (Xi) . Use explosion-proof equipment and fume hoods during handling .

- Data Reporting : Adhere to ICMJE standards for chemical documentation, including CAS numbers, vendor details, and analytical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.